(S)-Nadhx

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

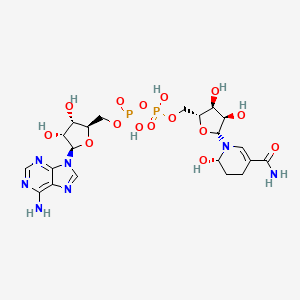

(S)-NADHX is a tetrahydronicotinamide adenine dinucleotide obtained by formal stereo- and regioselective hydration across the 5,6-double bond in the nicotinyl ring of NADH, with the hydroxy group located at position 6, having (S)-configuration. It is a tetrahydronicotinamide adenine dinucleotide and a hemiaminal. It derives from a NADH. It is a conjugate base of a this compound(1+). It is a conjugate acid of a this compound(1-).

This compound, also known as (S)-nadh-hydrate, belongs to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group this compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa) this compound can be biosynthesized from nadh. Outside of the human body, this compound can be found in a number of food items such as sesame, corn salad, oregon yampah, and soy bean. This makes this compound a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

Metabolic Studies

(S)-NADHX plays a pivotal role in studying cellular metabolism and redox states. Recent advancements have led to the development of biosensors that utilize this compound to monitor intracellular NADH levels and redox ratios in real-time. For instance, the genetically encoded fluorescent biosensor Peredox has been employed to observe cytosolic NADH:NAD+ ratios under various metabolic conditions, revealing insights into glycolytic activity and mitochondrial function . This technology allows researchers to explore metabolic alterations in different cell types, such as neurons and astrocytes, thereby enhancing our understanding of metabolic diseases.

Disease Modeling

Deficiencies in NADHX-related enzymes have been linked to severe neurological disorders. Research indicates that pathogenic variants in NADHX dehydratase can lead to mitochondrial dysfunction and neurodegenerative conditions . By utilizing this compound in cellular models, scientists can study the biochemical pathways affected by these deficiencies, contributing to the development of targeted therapies. For example, studies on NAXD deficiency have highlighted the importance of this compound in maintaining mitochondrial health and its potential role in neuroprotective strategies .

Therapeutic Development

The therapeutic potential of this compound is being explored in various contexts, particularly concerning its role as a cofactor in drug design. Nitrogen-containing heterocycles, which include compounds related to this compound, are increasingly recognized for their medicinal properties. Over 75% of FDA-approved drugs are nitrogen-containing compounds, indicating a trend towards utilizing such molecules in pharmacology . The structural characteristics of this compound make it a candidate for developing novel therapeutics aimed at metabolic disorders and mitochondrial diseases.

Case Studies

Análisis De Reacciones Químicas

Enzymatic Degradation of (S)-NADHX

The reconversion of this compound to NADH is mediated by a conserved enzymatic system involving two enzymes:

-

NAD(P)HX Dehydratase : Converts this compound back to NADH in an ATP-dependent reaction .

-

NAD(P)HX Epimerase : Converts (R)-NADHX to this compound, enabling the dehydratase to act on all epimers .

Enzymatic Pathway :

-

Initial Step : this compound → NADH + ADP (via dehydratase).

-

Epimerization : (R)-NADHX → this compound (via epimerase).

Kinetic Data :

| Parameter | Value |

|---|---|

| Km for this compound | 0.69–1.15 μM |

| kcat for this compound | 0.26–0.38 s⁻¹ |

| kcat/Km | 0.35–0.56 μM⁻¹ s⁻¹ |

Biological Implications of this compound Accumulation

Accumulation of this compound disrupts cellular metabolism due to its inhibition of key enzymes:

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) : Inhibited by this compound, impairing glycolysis .

-

Phosphoglycerate dehydrogenase (PHGDH) : Blocked in serine synthesis pathways, leading to serine depletion .

Metabolic Consequences :

-

NAD⁺/NADH Ratio : Disruption alters energy metabolism and mitochondrial function .

-

Redox Homeostasis : Inhibits antioxidant defense systems by interfering with NADPH-dependent reactions .

Disease Association :

Deficiency in the repair system causes severe metabolic disorders in humans, including early-onset neurodegeneration .

Stability and Decomposition

This compound is unstable under physiological conditions, undergoing spontaneous decomposition to form cyclic derivatives and non-reactive byproducts. Key findings:

-

pH-Dependent Decay : Rapid decomposition at pH 6.0, with half-lives of <30 minutes .

-

Enzymatic Oxidation : NAD(P)HX dehydratase stabilizes NADH pools by preventing oxidative degradation .

Spectroscopic Analysis :

Propiedades

Fórmula molecular |

C21H31N7O15P2 |

|---|---|

Peso molecular |

683.5 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(2S)-5-carbamoyl-2-hydroxy-3,4-dihydro-2H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H31N7O15P2/c22-17-12-19(25-6-24-17)28(7-26-12)21-16(33)14(31)10(42-21)5-40-45(37,38)43-44(35,36)39-4-9-13(30)15(32)20(41-9)27-3-8(18(23)34)1-2-11(27)29/h3,6-7,9-11,13-16,20-21,29-33H,1-2,4-5H2,(H2,23,34)(H,35,36)(H,37,38)(H2,22,24,25)/t9-,10-,11+,13-,14-,15-,16-,20-,21-/m1/s1 |

Clave InChI |

IDBZKGQRLBFUFQ-VPHRTNKSSA-N |

SMILES |

C1CC(=CN(C1O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

SMILES isomérico |

C1CC(=CN([C@H]1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

SMILES canónico |

C1CC(=CN(C1O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.